Cas no 1309934-01-7 (4-Bromobenzyl-(4-n-butylphenyl)ether)

4-Bromobenzyl-(4-n-butylphenyl)ether 化学的及び物理的性質
名前と識別子
-
- 4-Bromobenzyl-(4-n-butylphenyl)ether
- 1-Bromo-4-((4-butylphenoxy)methyl)benzene
-
- MDL: MFCD07782560
- インチ: 1S/C17H19BrO/c1-2-3-4-14-7-11-17(12-8-14)19-13-15-5-9-16(18)10-6-15/h5-12H,2-4,13H2,1H3
- InChIKey: SRCFMSSWODFPGF-UHFFFAOYSA-N
- ほほえんだ: BrC1C=CC(=CC=1)COC1C=CC(=CC=1)CCCC
計算された属性
- 水素結合ドナー数: 0
- 水素結合受容体数: 1
- 重原子数: 19
- 回転可能化学結合数: 6
- 複雑さ: 227
- トポロジー分子極性表面積: 9.2
- 疎水性パラメータ計算基準値(XlogP): 6
4-Bromobenzyl-(4-n-butylphenyl)ether 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
abcr | AB432382-5g |
4-Bromobenzyl-(4-n-butylphenyl)ether |
1309934-01-7 | 5g |
€1275.00 | 2023-09-04 | ||
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1655463-1g |
1-Bromo-4-((4-butylphenoxy)methyl)benzene |
1309934-01-7 | 98% | 1g |
¥5208.00 | 2024-08-09 | |
abcr | AB432382-1g |
4-Bromobenzyl-(4-n-butylphenyl)ether; . |
1309934-01-7 | 1g |
€1285.20 | 2025-03-19 | ||
abcr | AB432382-5 g |
4-Bromobenzyl-(4-n-butylphenyl)ether |
1309934-01-7 | 5g |
€1,275.00 | 2023-04-23 | ||
abcr | AB432382-1 g |
4-Bromobenzyl-(4-n-butylphenyl)ether |
1309934-01-7 | 1g |
€496.00 | 2023-04-23 | ||
SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd. | BD510828-1g |
1-Bromo-4-((4-butylphenoxy)methyl)benzene |
1309934-01-7 | 97% | 1g |
¥2870.0 | 2023-04-03 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1655463-5g |
1-Bromo-4-((4-butylphenoxy)methyl)benzene |
1309934-01-7 | 98% | 5g |
¥14204.00 | 2024-08-09 | |
Fluorochem | 394152-1g |
4-Bromobenzyl-(4-n-butylphenyl)ether |
1309934-01-7 | 97.0% | 1g |
£433.00 | 2023-04-20 | |
Fluorochem | 394152-5g |
4-Bromobenzyl-(4-n-butylphenyl)ether |
1309934-01-7 | 97.0% | 5g |
£1,182.00 | 2023-04-20 | |
Fluorochem | 394152-25g |
4-Bromobenzyl-(4-n-butylphenyl)ether |
1309934-01-7 | 97.0% | 25g |
£2,890.00 | 2023-04-20 |
4-Bromobenzyl-(4-n-butylphenyl)ether 関連文献
-
Junwei Yang,Moyun Chen,Ji Ma,Wei Huang,Haoyun Zhu,Yuli Huang,Weizhi Wang J. Mater. Chem. C, 2015,3, 10074-10078
-
2. Book reviews
-
Kun Qin,Zhikang Wang,Dekui Shen,Chunfei Wu RSC Adv., 2021,11, 37851-37865
-
Wolfgang G. Zeier,Hong Zhu,Zachary M. Gibbs,Gerbrand Ceder,Wolfgang Tremel,G. Jeffrey Snyder J. Mater. Chem. C, 2014,2, 10189-10194
-
5. Back matter
-
6. Capsule clusters fabricated by polymerization based on capsule-in-water-in-oil Pickering emulsions†Yu Yang,Yin Ning,Chaoyang Wang,Zhen Tong Polym. Chem., 2013,4, 5407-5415
-
Jan Rinkel,Tobias G. Köllner,Feng Chen,Jeroen S. Dickschat Chem. Commun., 2019,55, 13255-13258
-
Mo Tao,Guowen Zhang,Chunhong Xiong,Junhui Pan New J. Chem., 2015,39, 3665-3674
-
Panpan Su,Yash Boyjoo,Shiyang Bai J. Mater. Chem. A, 2019,7, 19415-19422
Related Articles
-
阿司克隆酸锌的新型合成方法及其在医药制造中的应用 随着医药行业的快速发展,高效、安全的药物生产技术成为研究的重点。阿司克隆酸锌作为一种重要的医药中间体,在化学和生物医学领域具有广泛的应用前景。本文将探……May 20, 2025
-
Amisulprine B5の新規医薬品としての開発を目指す研究が進められています 1. 弁論:Amisulprine B5の概要 Amisulprine B5は、近年注目を集めている新規医薬品候補……May 20, 2025
-
Hypoxanthineによる新規医薬品の開発が進行中です Hypoxanthineとは何か? Hypoxanthineは、鳥嘌呤(Guanine)とシアントン(Cyanate)との重合反応によって……May 21, 2025
-
ジエテルゲローラス(ディセンジオール二苯甲酸ブタジエチレン)が新しい医薬品開発に役割を果たす化学生物医薬分野をテーマにした記事 はじめに ジエテルゲローラス(ディセンジオール二苯甲酸ブタジエチレン)……May 20, 2025
-
マンガンジェリーナTiO2の合成に活性化剤として使用するにはMnジェリーナチタン酸二水素の特性を調べることが不可欠です。 はじめに マンガンジェリーナTiO2(以下、Mn-TiO₂と略す)は、最近画……May 20, 2025
4-Bromobenzyl-(4-n-butylphenyl)etherに関する追加情報
Professional Introduction to Compound with CAS No. 1309934-01-7 and Product Name: 4-Bromobenzyl-(4-n-butylphenyl)ether
4-Bromobenzyl-(4-n-butylphenyl)ether, identified by the Chemical Abstracts Service Number (CAS No.) 1309934-01-7, is a specialized organic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal biology. This compound belongs to the class of aryl ethers, characterized by its brominated benzyl moiety linked to a butylphenyl group through an oxygen atom. The unique structural features of this molecule make it a promising candidate for various biochemical applications, particularly in the development of novel therapeutic agents.
The structural composition of 4-Bromobenzyl-(4-n-butylphenyl)ether involves a bromine substituent on the benzene ring, which enhances its reactivity and utility in synthetic chemistry. The presence of the benzyl group and the n-butylphenyl moiety contributes to its solubility and interaction potential with biological targets. Such structural attributes are particularly valuable in drug design, where precise molecular interactions are critical for efficacy and selectivity.
In recent years, there has been a surge in research focused on aryl ethers due to their versatile pharmacological properties. 4-Bromobenzyl-(4-n-butylphenyl)ether has been explored in several preclinical studies for its potential role as an intermediate in the synthesis of bioactive molecules. Its bromine atom serves as a handle for further functionalization, allowing chemists to tailor the compound for specific biological activities. This adaptability has made it a subject of interest in academic and industrial research labs alike.
One of the most compelling aspects of 4-Bromobenzyl-(4-n-butylphenyl)ether is its potential application in the development of small-molecule inhibitors targeting protein-protein interactions. Protein-protein interactions (PPIs) are integral to numerous cellular processes and are often implicated in diseases such as cancer, inflammation, and neurodegenerative disorders. By designing molecules that can modulate these interactions, researchers aim to develop treatments that address underlying pathophysiological mechanisms.
Recent advancements in computational chemistry have enabled more efficient screening of compounds like 4-Bromobenzyl-(4-n-butylphenyl)ether for their ability to disrupt aberrant PPIs. Molecular docking studies have shown that this compound can bind to specific protein targets with high affinity, suggesting its suitability for further development into a therapeutic agent. These computational predictions have been validated through experimental assays, reinforcing the compound's potential as a lead molecule.
The pharmaceutical industry has been particularly interested in 4-Bromobenzyl-(4-n-butylphenyl)ether due to its structural similarity to known bioactive compounds. Structural analogs are often used to optimize drug candidates by improving pharmacokinetic properties such as solubility, bioavailability, and metabolic stability. The bromine atom in this compound allows for easy modifications through cross-coupling reactions, such as Suzuki-Miyaura or Buchwald-Hartwig couplings, which are widely employed in medicinal chemistry.
Moreover, 4-Bromobenzyl-(4-n-butylphenyl)ether has been investigated for its potential role in anti-inflammatory therapies. Inflammatory processes are mediated by complex signaling pathways involving various proteins and enzymes. By modulating these pathways with small molecules like 4-Bromobenzyl-(4-n-butylphenyl)ether, researchers aim to develop treatments that provide relief from chronic inflammatory conditions without the side effects associated with traditional anti-inflammatory drugs.
The synthesis of 4-Bromobenzyl-(4-n-butylphenyl)ether involves multi-step organic reactions that require precise control over reaction conditions. The bromination step is particularly critical, as it determines the reactivity of the benzene ring for subsequent functionalization. Advances in synthetic methodologies have enabled more efficient and scalable production of this compound, making it more accessible for research purposes.
In conclusion, 4-Bromobenzyl-(4-n-butylphenyl)ether (CAS No. 1309934-01-7) is a versatile organic compound with significant potential in pharmaceutical research and drug development. Its unique structural features and reactivity make it a valuable tool for chemists and biologists working on novel therapeutic agents. As research continues to uncover new applications for this compound, it is likely to play an increasingly important role in addressing some of the most challenging diseases faced by humanity today.
1309934-01-7 (4-Bromobenzyl-(4-n-butylphenyl)ether) 関連製品
- 2138206-13-8(1-tert-butyl-4-(1-chloro-2-methylpropan-2-yl)cyclohexane)
- 909898-73-3(1,3-Bis(4-bromo-2,6-diisopropylphenyl)-1H-imidazol-3-ium chloride)
- 1487045-03-3(1-(furan-2-carbonyl)-1,2,3,4-tetrahydroquinolin-4-amine)
- 1891148-84-7(2-(1-hydroxy-2-methylpropan-2-yl)-5-methoxyphenol)
- 1805006-81-8(Methyl 2-(chloromethyl)-3-(difluoromethyl)pyridine-4-acetate)
- 1822468-57-4(Methyl 5-(2-aminopropanamido)pentanoate)
- 1396885-08-7(N-4-({3-3-(2-oxo-1,2-dihydropyridin-3-yl)-1,2,4-oxadiazol-5-ylazetidin-1-yl}sulfonyl)phenylacetamide)
- 941894-27-5(N-(2H-1,3-benzodioxol-5-yl)methyl-N'-(diphenylmethyl)ethanediamide)
- 2227858-72-0((1S)-1-{5-(dimethylamino)methyl-1,3-thiazol-2-yl}-2,2,2-trifluoroethan-1-ol)
- 27070-61-7(1,1,2,2,3,3-Hexafluoropropane)
